DiBoc TACD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

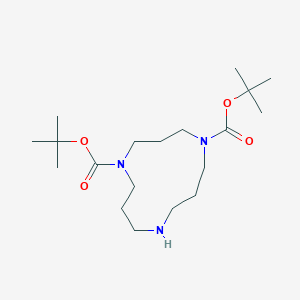

ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZOHTBLIFUGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. This endeavor necessitates a robust strategy to temporarily mask the reactive α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. Di-tert-butyl dicarbonate, commonly known as Boc-anhydride, has long been a cornerstone of peptide chemistry, serving as an efficient and reliable reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1] This in-depth technical guide provides a comprehensive overview of the role of Di-tert-butyl dicarbonate in peptide synthesis, detailing its mechanism of action, experimental protocols, and its integral part in the widely used Boc-based solid-phase peptide synthesis (SPPS) strategy.

The Boc Protecting Group: A Shield for Amine Functionality

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[2] Its steric bulk effectively prevents the lone pair of electrons on the nitrogen from participating in undesired nucleophilic attacks, thereby ensuring the regioselective formation of the peptide bond at the carboxyl terminus.[3] The protection of an amino acid's α-amino group with Boc-anhydride is a fundamental first step in Boc-based peptide synthesis.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of the Di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarboxylate anion, which readily decomposes to the volatile byproducts isobutylene and carbon dioxide. This decomposition drives the reaction to completion, often resulting in high yields of the N-Boc-protected amino acid.[2]

Quantitative Data on Boc Protection

The efficiency of Boc protection can vary depending on the amino acid and the reaction conditions. The following table summarizes typical yields for the N-Boc protection of several amino acids using Di-tert-butyl dicarbonate.

| Amino Acid | Reaction Conditions | Yield (%) | Reference |

| Glycine | (Boc)₂O, Dioxane/Water, NaOH | 95 | N/A |

| Alanine | (Boc)₂O, Dioxane/Water, NaOH | 92 | N/A |

| Valine | (Boc)₂O, Dioxane/Water, NaOH | 98 | N/A |

| Phenylalanine | (Boc)₂O, Dioxane/Water, NaOH | 96 | N/A |

| Tryptophan | (Boc)₂O, Dioxane/Water, NaOH | 94 | N/A |

| Methionine | (Boc)₂O, Dioxane/Water, NaOH | 97 | N/A |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

This protocol describes a standard method for the protection of the α-amino group of an amino acid using Di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the amino acid).

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the N-Boc-amino acid with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the Boc protecting group from the N-terminus of a resin-bound peptide during SPPS.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Methanol or Isopropanol

-

Scavengers (e.g., anisole, thioanisole, or ethanedithiol) if the peptide contains sensitive residues like Trp, Met, or Cys.

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin. If scavengers are required, they should be included in this solution (typically at 1-5% v/v).

-

Gently agitate the resin for 1-2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Wash the resin with methanol or isopropanol (2-3 times).

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved (tested with a wetted pH paper).

-

Wash the resin again with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Role in Solid-Phase Peptide Synthesis (SPPS)

Di-tert-butyl dicarbonate is central to the Boc/Bzl strategy of SPPS. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups, typically benzyl-based ethers, esters, or carbamates. The peptide is assembled on a solid support, and each cycle of amino acid addition involves two key steps where Di-tert-butyl dicarbonate's role is critical:

-

Amino Acid Protection: Before coupling, the incoming amino acid is protected with a Boc group using Di-tert-butyl dicarbonate as described in Protocol 1.

-

Deprotection: After coupling, the Boc group from the newly added amino acid is removed with TFA (Protocol 2) to expose the free amine for the next coupling reaction.

This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving Di-tert-butyl dicarbonate in peptide synthesis.

References

An In-depth Technical Guide to the Boc Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of primary amines is a cornerstone of modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and selective removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc protection of primary amines, detailing the underlying chemistry, reaction conditions, experimental protocols, and deprotection strategies.

The Chemistry of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[1] The reaction proceeds via nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a stable, acid-labile carbamate, effectively masking the nucleophilicity and basicity of the amine.[2][3]

Reaction Mechanism

The protection reaction can be performed with or without a base. The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and accelerate the reaction.[2][4]

The mechanism involves the primary amine attacking a carbonyl group of the Boc anhydride, leading to a tetrahedral intermediate.[2] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[4] This leaving group subsequently breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion.[4] In a base-catalyzed reaction, the added base abstracts a proton from the positively charged amine nitrogen. In the absence of an external base, the generated tert-butoxide or another amine molecule can serve as the base.

Caption: Mechanism of Base-Catalyzed Boc Protection.

Reaction Conditions and Scope

The conditions for Boc protection are flexible, generally providing high yields under mild conditions.[1] The choice of solvent and base can be adapted to the substrate's solubility and reactivity.

Common Reagents and Solvents

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent.

-

Solvents: A wide range of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dioxane, methanol, and aqueous mixtures (e.g., water/THF).[1][4] Catalyst- and solvent-free conditions have also been reported as an environmentally friendly option.[4]

-

Bases: Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1]

Data on Reaction Conditions

The selection of reaction parameters significantly impacts yield and reaction time. The following table summarizes various conditions for the N-Boc protection of different primary amines.

| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |

| Aniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 10 min | 96 | [5] |

| Benzylamine | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [5] |

| 3-Chloroaniline | Boc₂O (1.0) | - | Water | RT | 4 hr | - | [6] |

| General Amines | Boc₂O (1.5) | TEA or DIPEA (3.0) | Water/THF (2:1) | 0°C to RT | 6 hr | High | [7] |

| General Amines | Boc₂O (2-3) | Base (1-1.5) | Various | RT or 40°C | - | High | [1] |

Detailed Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.

General Experimental Workflow

The overall process for Boc protection follows a standard synthetic workflow, from reaction setup to product isolation and purification.

Caption: General Experimental Workflow for Boc Protection.

Protocol for N-Boc Protection of a Primary Amine[7]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.

Protocol for N-Boc Deprotection using Acid[1]

-

Setup: Dissolve the N-Boc protected amine in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

-

Reagent Addition: Add a strong acid. Common choices include:

-

Treating the DCM solution with neat trifluoroacetic acid (TFA) (e.g., 25-50% v/v).

-

Using a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or methanol).

-

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often accompanied by the evolution of CO₂ gas.[2]

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).

-

Isolation: Remove the solvent and excess acid under reduced pressure. The deprotected amine is typically obtained as its corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate). A subsequent basic workup can be performed to isolate the free amine if required.

Deprotection of the Boc Group

The key advantage of the Boc group is its lability under acidic conditions while being robust against most bases and nucleophiles.[3] This allows for orthogonal protection strategies in multi-step synthesis.[2]

Deprotection Mechanism

Deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2] This is followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free, protonated amine.[2]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Common Deprotection Conditions

While strong acids are standard, other methods have been developed for substrates sensitive to harsh acidic conditions.

| Reagent(s) | Solvent(s) | Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT, 1-4 h | Very common, efficient. Product is TFA salt. | [1][4] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, EtOAc | RT, 1-4 h | Widely used, product is HCl salt. | [1] |

| Oxalyl Chloride / MeOH | Methanol (MeOH) | RT, 1-4 h | Mild method, tolerant of other acid-labile groups. | [7] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT, overnight | Lewis acid condition, useful for selective deprotection. | [4] |

| Water (subcritical) | Water | 150°C, 1-6 h | "Green" catalyst-free method, requires heat. | [8] |

| Thermolytic | Trifluoroethanol (TFE) | 150°C | Thermal cleavage, useful in flow chemistry. |

Selectivity and Orthogonality

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[2] This orthogonality is fundamental to complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.

Furthermore, selective deprotection between different types of Boc-protected amines is possible. For instance, N-Boc groups on aromatic amines can be cleaved while leaving those on aliphatic amines intact by using reagents like Montmorillonite K10 clay.[4] Conversely, secondary N-Boc groups can be selectively cleaved in the presence of primary N-Boc groups using zinc bromide.[4]

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. BOC Protection and Deprotection [es.bzchemicals.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Chemical Properties of Di-tert-butyl Dicarbonate (Boc Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or Boc₂O, is a cornerstone reagent in modern organic synthesis.[1] Its principal application lies in the protection of amine functional groups as their tert-butoxycarbonyl (Boc) carbamate derivatives.[2][3] This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical agents, due to the Boc group's unique stability and selective reactivity.[2][4] The group is notably stable under basic and many nucleophilic conditions while being readily removable under mild acidic conditions, a feature that allows for precise and orthogonal synthetic strategies.[4][5]

This guide provides an in-depth exploration of the chemical and physical properties of Boc anhydride, detailed experimental protocols for its use, and an overview of its reactivity profile.

Physicochemical Properties

Boc anhydride is a white solid that may also exist as a colorless liquid, as its melting point is close to ambient temperature.[1][6] This property can simplify handling in certain applications.[2] It is widely soluble in most organic solvents but is immiscible with water.[1][7] Due to its slow decomposition in the presence of moisture, which can lead to a buildup of carbon dioxide gas, it is typically sold and stored in plastic bottles rather than glass.[1]

Table 1: Physicochemical Data for Boc Anhydride

| Property | Value | References |

| CAS Number | 24424-99-5 | [2][6] |

| Molecular Formula | C₁₀H₁₈O₅ | [1][8] |

| Molar Mass | 218.25 g/mol | [1][6] |

| Appearance | Colorless solid or oil | [1][6] |

| Melting Point | 22 to 24 °C (72 to 75 °F) | [1][8] |

| Boiling Point | 56 to 57 °C (133 to 135 °F) at 0.5 mmHg | [1][8] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | n20/D 1.409 | |

| Solubility | Soluble in most organic solvents (THF, dioxane, acetonitrile, toluene); insoluble in water. | [1][7] |

| Storage Temperature | 2 to 8°C | [2] |

Spectroscopic Data

The structural features of Boc anhydride and its derivatives are readily identifiable through standard spectroscopic techniques.

Table 2: Spectroscopic Data for Boc Anhydride and Boc-Protected Amines

| Technique | Boc Anhydride | Boc-Protected Amine (Carbamate) | References |

| ¹H NMR (ppm) | Singlet at ~1.5 ppm (18H, -C(CH₃)₃) | Singlet at ~1.4 ppm (9H, -C(CH₃)₃) | [9] |

| IR (cm⁻¹) | Strong C=O stretching at ~1810 and ~1765 cm⁻¹ | Strong C=O stretching at ~1680-1710 cm⁻¹ | [10] |

Reactivity and Chemical Properties

The primary utility of Boc anhydride is the chemoselective protection of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[4][11] This process can be conducted under various conditions, often facilitated by a base such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate.[5][12] The reaction proceeds efficiently, driven by the decomposition of the unstable tert-butyl carbonate intermediate into gaseous carbon dioxide and tert-butanol (or tert-butoxide in the presence of a base).[13][14]

Caption: Mechanism of base-catalyzed Boc protection of an amine.

A key advantage of the Boc group is its stability in non-acidic environments. It is resistant to cleavage by most bases and nucleophiles, which allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine.[4][5] This stability profile makes it "orthogonal" to other widely used amine protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[4] This orthogonality is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonality of common amine protecting groups.

The Boc group is efficiently removed under anhydrous acidic conditions.[5] The most common reagents for this transformation are trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[1][11] The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[11]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The liberated tert-butyl cation is electrophilic and can potentially alkylate sensitive functional groups or nucleophilic side chains (e.g., tryptophan, methionine). To prevent these side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the cation.[1][5]

Experimental Protocols

The following are generalized procedures for the protection and deprotection of amines using Boc anhydride. Researchers should optimize conditions for their specific substrate.

This protocol is adapted for amines that may have lower nucleophilicity.[3]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in a suitable dry solvent (e.g., THF, CH₂Cl₂, or ACN) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add 4-(N,N-dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) to the solution, followed by the slow, portion-wise addition of Boc anhydride (1.1-1.2 eq.).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[3]

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[3] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

This is a standard and highly effective method for Boc cleavage.[11]

-

Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM). The concentration is typically around 0.1 M. If the substrate contains acid-sensitive groups that could be alkylated, add a scavenger such as anisole or triethylsilane (3-5 eq.).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-50% v/v with DCM). Caution: The reaction is exothermic and evolves CO₂ gas; ensure adequate venting.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene or DCM can help remove residual TFA).

-

Purification: The resulting ammonium trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine. Further purification may be required.

Caption: A typical protection-deprotection workflow.

Safety and Handling

Boc anhydride is a flammable and hazardous chemical that requires careful handling in a laboratory setting.[6][15]

Table 3: Safety and Handling Information for Boc Anhydride

| Hazard Category | Description | Precautionary Measures | References |

| Flammability | Flammable solid/liquid. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. | [15][16] |

| Toxicity | Highly toxic/fatal if inhaled. | Handle only in a chemical fume hood. Avoid breathing dust, fumes, or vapors. | [15][17][18] |

| Irritation | Causes skin irritation and serious eye damage. | Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves. | [15][16] |

| Sensitization | May cause an allergic skin reaction. | Avoid skin contact. Use proper glove removal technique. | [15] |

| Storage | Decomposes in the presence of moisture, building up CO₂ pressure. | Store in a tightly sealed container in a cool, dry, well-ventilated place (refrigerated at 2-8°C). | [1][2] |

Always consult the latest Material Safety Data Sheet (MSDS) before handling Boc anhydride.[2][15] Proper personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[15]

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Anhydride [commonorganicchemistry.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.at [fishersci.at]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Application of Boc-anhydride [en.highfine.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. peptide.com [peptide.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. fishersci.com [fishersci.com]

introduction to amine protection strategies in organic synthesis

An In-depth Technical Guide to Amine Protection Strategies in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine Protection

Amines are fundamental functional groups in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Their inherent nucleophilicity and basicity make them reactive towards a wide range of reagents.[1] While this reactivity is often desirable, it can also be a significant challenge in multi-step syntheses where selective reaction at other functional groups is required. To address this, chemists employ a strategy of temporarily "masking" or "protecting" the amine functionality.[2]

A protecting group is a chemical moiety that is selectively introduced onto a functional group to render it inert to a specific set of reaction conditions.[1] After the desired transformations on other parts of the molecule are complete, the protecting group can be selectively removed to regenerate the original amine. The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removable in high yield under mild conditions that do not affect other functional groups.

This guide provides a detailed overview of the most common amine protection strategies, with a focus on the widely used carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Core Concept of Amine Protection

The general workflow of amine protection involves two key steps: the protection of the amine and its subsequent deprotection once its reactivity is no longer a hindrance.

Common Amine Protecting Groups: A Comparative Overview

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of other functional groups in the molecule. Boc, Cbz, and Fmoc are three of the most versatile and widely used amine protecting groups, each with its own unique set of conditions for introduction and removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation.[3][4] It is, however, readily cleaved under acidic conditions.[3]

Carboxybenzyl (Cbz or Z) Group

The Cbz group, historically significant in peptide synthesis, is stable to both acidic and basic conditions.[5] Its primary mode of cleavage is through catalytic hydrogenolysis, making it an excellent choice when acid- or base-labile groups are present elsewhere in the molecule.[5]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[6][7] It is stable to acidic conditions and hydrogenolysis, providing an orthogonal protection strategy to both Boc and Cbz.[6] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[8]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative features of the Boc, Cbz, and Fmoc protecting groups for easy comparison.

Table 1: Protection and Deprotection Conditions

| Protecting Group | Protection Reagent(s) | Typical Conditions for Protection | Deprotection Reagent(s) | Typical Conditions for Deprotection |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, NaHCO₃, Et₃N, DMAP) in a solvent like THF, water, or DCM at room temperature.[6] | Strong acid (e.g., TFA, HCl) | Anhydrous conditions in a solvent like DCM at room temperature.[6] |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH) in a solvent mixture like THF/water at 0°C to room temperature.[5][6] | H₂ with a catalyst (e.g., Pd/C) | Hydrogenolysis in a solvent like MeOH or EtOH at room temperature.[6] |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture like THF/water or dioxane/water at room temperature.[6][7] | Secondary amine (e.g., 20% piperidine in DMF) | Room temperature in a solvent like DMF.[7] |

Table 2: Stability and Orthogonality

| Protecting Group | Stable To | Labile To | Orthogonal To |

| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acid | Cbz, Fmoc |

| Cbz | Acid, Base | Hydrogenolysis | Boc, Fmoc |

| Fmoc | Acid, Hydrogenolysis | Base | Boc, Cbz |

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups.

Boc Protection and Deprotection

Protocol for Boc Protection of an Amine: [4]

-

Dissolve the amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL) in a 50 mL round-bottom flask.

-

Stir the mixture at room temperature for a few minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents).

-

Add dichloromethane (5 mL) and continue stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.

Protocol for Boc Deprotection using TFA: [6]

-

Dissolve the Boc-protected amine (1 mmol) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA, 2-10 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.

Cbz Protection and Deprotection

Protocol for Cbz Protection of an Amine: [6]

-

Dissolve the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) (5.27 mmol, 2 equivalents).

-

Add benzyl chloroformate (Cbz-Cl) (3.96 mmol, 1.5 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the N-Cbz protected amine.

Protocol for Cbz Deprotection by Hydrogenolysis: [6]

-

Dissolve the Cbz-protected amine (15.0 µmol) in methanol (2 mL).

-

Add 5% Palladium on carbon (Pd/C) catalyst (6.4 mg).

-

Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at 60°C for 40 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol for Fmoc Protection of an Amino Acid: [6]

-

Dissolve the amino acid (42.0 mmol) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (44.1 mmol, 1.05 equivalents) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (100 mL).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute with water (50 mL) and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether (3 x 50 mL) to remove impurities.

-

Acidify the aqueous layer to pH 1 with 1 M HCl.

-

Extract the product into an organic solvent, dry, and concentrate to yield the N-Fmoc protected amino acid.

Protocol for Fmoc Deprotection using Piperidine: [7]

-

Dissolve the Fmoc-protected amine (1 mmol) in dimethylformamide (DMF, 8 mL).

-

Add piperidine (2 mL) to create a 20% solution.

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, remove the DMF and piperidine in vacuo.

-

Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding the deprotected amine.

Orthogonal Protection Strategies

The true power of these protecting groups is realized when they are used in combination in an orthogonal protection strategy. This allows for the selective deprotection of one amine in the presence of others, which is fundamental in complex syntheses like the construction of peptides.[9][10]

Reaction Mechanisms in Focus

Understanding the mechanisms of protection and deprotection is key to troubleshooting and optimizing reaction conditions.

Boc Group Protection and Deprotection Mechanisms

The introduction of the Boc group involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate releases tert-butoxide, which is protonated, and CO₂.

Deprotection of the Boc group under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.

Conclusion

The strategic use of amine protecting groups is an indispensable tool in modern organic synthesis. The Boc, Cbz, and Fmoc groups, with their distinct and complementary chemical properties, provide a versatile toolkit for chemists to selectively mask and unmask amine functionality. A thorough understanding of their respective stabilities, conditions for application and removal, and their orthogonality is crucial for the successful design and execution of complex synthetic routes in research, drug discovery, and development. By carefully selecting the appropriate protecting group strategy, researchers can navigate the challenges of chemoselectivity and achieve the synthesis of complex target molecules with high efficiency and purity.

References

- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O, is an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical and biotechnology industries.[1][2] Its primary application lies in the protection of primary and secondary amines as their N-tert-butoxycarbonyl (N-Boc) derivatives, a critical step in peptide synthesis and the development of complex small molecules.[1][3] The Boc protecting group offers the advantage of being stable under a wide range of non-acidic conditions while being readily removable under mild acidic conditions.[3]

Despite its widespread utility, the handling of Di-tert-butyl dicarbonate presents several safety challenges that necessitate a thorough understanding of its properties and appropriate safety protocols. This technical guide provides an in-depth overview of the safe handling, storage, and application of Di-tert-butyl dicarbonate, with a focus on providing researchers and drug development professionals with the knowledge to mitigate risks effectively.

Chemical and Physical Properties

Di-tert-butyl dicarbonate is a white to off-white solid or a colorless liquid at or near room temperature, with a characteristic pungent odor.[4][5] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White crystalline solid or colorless liquid[4] |

| Melting Point | 22-24 °C (72-75 °F)[6] |

| Boiling Point | 56-57 °C (133-135 °F) at 0.5 mmHg[6] |

| Density | 0.95 g/mL at 25 °C |

| Flash Point | 37 °C (99 °F) |

| Solubility | Insoluble in water. Soluble in most organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene.[6] |

| Vapor Pressure | 0.7 mmHg at 25°C[7] |

Hazard Identification and Safety Precautions

Di-tert-butyl dicarbonate is classified as a hazardous substance with multiple risk factors that must be carefully managed in a laboratory or industrial setting.

Summary of Hazards

| Hazard | Description |

| Flammability | Flammable solid and vapor. Vapors can form explosive mixtures with air.[8][9] |

| Toxicity | Fatal if inhaled.[8] Causes serious eye damage and skin irritation.[8] May cause an allergic skin reaction.[8] May cause respiratory irritation.[8] |

| Reactivity | Reacts violently with strong acids, bases, oxidizing agents, and reducing agents.[5] |

| Instability | Decomposes upon heating, generating toxic fumes and flammable gases (isobutene, tert-butanol, and carbon dioxide).[1][10] Bottles may build up pressure due to slow decomposition, especially in the presence of moisture.[6] |

Personal Protective Equipment (PPE)

Strict adherence to appropriate personal protective equipment is mandatory when handling Di-tert-butyl dicarbonate.

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber with appropriate thickness and breakthrough time).[5] |

| Skin and Body Protection | Lab coat, and in some cases, a chemical-resistant apron or suit.[10] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working with open containers, especially if ventilation is inadequate.[1] |

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and ensure the stability of the reagent.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

-

Recommended storage temperature is 2-8°C.

-

Keep containers tightly closed.[7]

-

Due to the potential for pressure buildup from slow decomposition, it is often supplied and should be stored in plastic bottles rather than glass.[6]

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6][7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

| Spills | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[10] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be ineffective but can be used to cool fire-exposed containers.[7] |

Experimental Protocols: Boc Protection of Amines

The primary application of Di-tert-butyl dicarbonate is the introduction of the Boc protecting group onto a primary or secondary amine. Below are detailed methodologies for common experimental setups.

General Protocol for Boc Protection of a Primary Amine

This protocol is a standard procedure for the N-Boc protection of a primary amine using Di-tert-butyl dicarbonate and a base.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (1.1 to 1.5 equivalents). For aqueous conditions, a solution of sodium bicarbonate or sodium hydroxide can be used. For anhydrous conditions, triethylamine is commonly employed.

-

Add Di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) to the solution portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, if an organic solvent was used, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Boc Protection of an Aniline using DMAP as a Catalyst

This protocol is suitable for less nucleophilic amines, such as anilines, where a catalyst is often required.

Materials:

-

Aniline derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Solvent (e.g., Acetonitrile, Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the aniline derivative (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Add Di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, dilute the mixture with the organic solvent.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Visualizations

Experimental Workflow for Boc Protection

Caption: General workflow for the Boc protection of an amine.

Thermal Decomposition Pathway of Di-tert-butyl dicarbonate

Caption: Thermal decomposition products of Di-tert-butyl dicarbonate.

Conclusion

Di-tert-butyl dicarbonate is a powerful and versatile reagent that is fundamental to modern organic and medicinal chemistry. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with its handling and continue to leverage its synthetic utility to advance their scientific endeavors. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before use and ensure that all laboratory personnel are adequately trained in its safe handling.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. boc.com.au [boc.com.au]

- 3. researchgate.net [researchgate.net]

- 4. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Runaway reaction investigation of di‑tert‑butyl peroxide using adiabatic calorimetry (2023) | Huimin Yan | 8 Citations [scispace.com]

- 6. Di-tert-butyl_dicarbonate [chemeurope.com]

- 7. Di-tert-butyl dicarbonate | SIELC Technologies [sielc.com]

- 8. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aidic.it [aidic.it]

- 10. jes.or.jp [jes.or.jp]

A Comprehensive Technical Guide to Boc Anhydride: Synonyms, Chemical Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl dicarbonate, commonly known as Boc anhydride. This critical reagent plays a pivotal role in modern organic synthesis, particularly in the protection of amine functionalities during the development of pharmaceuticals and other complex molecules. This document details its chemical identity, physical properties, and provides established experimental protocols for its synthesis and application in protecting group chemistry.

Chemical Identity and Synonyms

Boc anhydride is the common name for the chemical compound Di-tert-butyl dicarbonate.[1] It is widely referred to in scientific literature and commercial catalogs by a variety of synonyms. A comprehensive list of these identifiers is provided below to aid in literature searches and material procurement.

| Identifier Type | Identifier |

| Preferred IUPAC Name | Di-tert-butyl dicarbonate[1] |

| Common Name | Boc anhydride[1] |

| CAS Number | 24424-99-5[1] |

| Molecular Formula | C10H18O5[1] |

| Synonyms | Boc2O, Di-t-butyl pyrocarbonate, Bis(tert-butoxycarbonyl)oxide, tert-Butoxycarbonyl anhydride, Dicarbonic acid, bis(1,1-dimethylethyl) ester, DiBoc[2][3][4] |

| InChI | InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3[2] |

| SMILES | CC(C)(C)OC(=O)OC(=O)OC(C)(C)C[2] |

Chemical Structure

The chemical structure of Boc anhydride is characterized by a central dicarbonate core flanked by two tert-butyl groups. This structure is key to its reactivity and utility as a protecting group.

Caption: Chemical structure of Di-tert-butyl dicarbonate (Boc anhydride).

Physicochemical Properties

The physical and chemical properties of Boc anhydride are critical for its handling, storage, and application in chemical reactions. It is a white solid with a low melting point, often appearing as a colorless liquid at or slightly above room temperature.[1][5]

| Property | Value |

| Molecular Weight | 218.25 g/mol [6] |

| Appearance | Colorless to white solid or liquid[7] |

| Melting Point | 22-24 °C[1][5] |

| Boiling Point | 56-57 °C at 0.5 mmHg[1] |

| Density | 0.95 g/cm³[1] |

| Solubility | Insoluble in water. Soluble in most organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene.[1][8] |

Experimental Protocols

Synthesis of Boc Anhydride

While Boc anhydride is readily available commercially, several synthetic routes are reported in the literature. A common laboratory-scale preparation involves the reaction of sodium tert-butoxide with carbon dioxide, followed by treatment with a coupling agent like methanesulfonyl chloride.

Protocol for the Synthesis of Di-tert-butyl dicarbonate:

-

In a flask equipped with a stirrer, thermometer, and gas inlet, suspend sodium tert-butoxide (0.39 mol) in hexane (233 mL).[9]

-

Cool the mixture to a temperature between -10 and 10 °C.[9]

-

Bubble carbon dioxide (0.5 mol) through the stirred mixture over a period of 3 hours.[9]

-

To the resulting slurry, add N-octyl pyridinium chloride (0.019 mol), pyridine (0.053 mol), and tert-butanol (0.01 mol) at -8 °C.[9]

-

Stir the mixture for 30 minutes at the same temperature.[9]

-

Add methanesulfonyl chloride (0.21 mol) dropwise over 1 hour, maintaining the temperature at -8 °C.[9]

-

Allow the reaction to proceed for 3 hours at a temperature between 0 and 5 °C.[9]

-

Upon completion, quench the reaction by adding 8% sulfuric acid (80 mL) and stir for 30 minutes.[9]

-

Separate the organic layer and wash it sequentially with a 5% aqueous solution of sodium bicarbonate and water.[9]

-

Concentrate the organic layer under reduced pressure at 35-40 °C to yield Di-tert-butyl dicarbonate.[9]

Boc Protection of Primary Amines

The primary application of Boc anhydride is the protection of amines. The tert-butoxycarbonyl (Boc) group is introduced by reacting the amine with Boc anhydride, typically in the presence of a base.

General Protocol for Boc Protection of a Primary Amine:

-

Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (1-1.5 equivalents).[1][10]

-

Add Di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[11]

-

Extract the product with an organic solvent like ethyl acetate.[11]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the residue by flash chromatography on silica gel to obtain the N-Boc protected amine.[11]

Caption: Experimental workflow for the Boc protection of a primary amine.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

General Protocol for Boc Deprotection using TFA:

-

Dissolve the N-Boc protected amine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution (typically a 1:1 or 1:4 ratio of TFA to DCM).[2]

-

Stir the reaction mixture at room temperature for 1 to 2 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.[2]

-

The crude product can often be used in the next step without further purification or can be neutralized with a base and purified if necessary.

Conclusion

Boc anhydride is an indispensable reagent in modern organic synthesis, offering a reliable and versatile method for the protection of amines. Its well-defined chemical properties and straightforward reaction protocols for both protection and deprotection make it a valuable tool for researchers and professionals in drug development and chemical sciences. The information provided in this guide serves as a comprehensive resource for the effective utilization of this important synthetic building block.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

The Sentinel of Synthesis: An In-depth Guide to the Boc Protecting Group

Abstract: The tert-butoxycarbonyl (Boc) protecting group represents a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Its widespread adoption is a testament to its unique stability under a range of conditions and, crucially, its facile removal under mild acidic conditions. This technical guide delves into the discovery, development, and application of the Boc group, providing researchers, scientists, and drug development professionals with a comprehensive resource. It covers the fundamental chemical principles, detailed reaction mechanisms, standardized experimental protocols, and a quantitative analysis of its application, underscoring its indispensable role in the art of chemical synthesis.

Discovery and Historical Context

The advent of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s was a pivotal moment for peptide synthesis.[1] Independently reported by Frederick C. McKay and N. F. Albertson, and also by G. W. Anderson and A. C. McGregor in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities.[2] Its development was driven by the need for a protecting group orthogonal to the existing benzyl carbamates (Cbz), which required harsh conditions like catalytic hydrogenolysis for removal.[1] The Boc group's key advantage was its stability to bases, nucleophiles, and catalytic hydrogenation, coupled with its clean removal by mild acidolysis, a property that revolutionized the strategy of peptide assembly.[1][3][4]

Chemical Principles and Mechanism

The utility of the Boc group lies in its ability to convert a nucleophilic amine into a less reactive carbamate, effectively masking it from unwanted reactions.[3] This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5]

Mechanism of Boc Protection

The protection of a primary or secondary amine with Boc anhydride is a straightforward nucleophilic acyl substitution.[6] The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable intermediate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[7][8] In the absence of an external base, the generated tert-butoxide is basic enough to deprotonate the now-protonated amine, yielding the N-Boc protected amine, tert-butanol, and CO₂.[7] While the reaction can proceed without a base, bases like triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide are often employed to accelerate the reaction.[3][8][9]

Mechanism of Boc Deprotection

The removal of the Boc group is its defining feature and is typically accomplished under anhydrous acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[9] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[6] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of the highly stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free, protonated amine.[6][9] The volatile byproducts, isobutylene (from the t-butyl cation) and carbon dioxide, make for a clean reaction and simple workup.[5]

Key Experimental Protocols

The following protocols are standardized procedures for the protection and deprotection of amines using the Boc group.

Protocol for N-Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

-

Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution. Alternatively, for amino acids, a biphasic system with 1M NaOH can be used.[9]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the N-Boc protecting group using TFA.

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically a 25-50% v/v solution in DCM).[9]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess TFA and DCM under reduced pressure. Caution: TFA is corrosive and volatile.[11]

-

Dissolve the residue in an organic solvent.

-

Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine. The product will be the free amine after basic workup.

Quantitative Data Analysis

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, and catalyst. The following tables summarize representative data from the literature.

Table 1: Comparison of Conditions for N-Boc Protection of Aniline

| Entry | Reagent System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Boc₂O, TEA | THF | 5 | 95 | [Generic Protocol] |

| 2 | Boc₂O, DMAP (cat.) | ACN | 2 | 98 | [9] |

| 3 | Boc₂O, NaOH | H₂O/Dioxane | 4 | 92 | [12] |

| 4 | Boc₂O, Iodine (cat.) | Solvent-free | 0.5 | 96 | [10] |

| 5 | Boc₂O, K10 Clay | Dichloromethane | 1 | 94 | [13] |

Table 2: Deprotection of N-Boc-Indole under Various Acidic Conditions

| Entry | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 50% TFA | DCM | 25 | 1 h | >95 | [9] |

| 2 | 3 M HCl | Ethyl Acetate | 25 | 30 min | >95 | [9] |

| 3 | Mg(ClO₄)₂ (cat.) | ACN | 80 | 2 h | 92 | [1] |

| 4 | FeCl₃ (cat.) | ACN | 25 | 15 min | 98 | [14] |

| 5 | Montmorillonite K10 | Dichloroethane | 60 | 6 h | 90 | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The most profound impact of the Boc group has been in the field of Solid-Phase Peptide Synthesis (SPPS), a method developed by R. Bruce Merrifield.[2][15] The Boc/Bzl (benzyl side-chain protection) strategy was the first widely adopted chemistry for SPPS. The workflow involves anchoring the C-terminal amino acid to a solid support (resin) and then iteratively adding the subsequent Boc-protected amino acids.

The typical Boc-SPPS cycle involves:

-

Deprotection: Removal of the N-terminal Boc group with TFA.

-

Neutralization: Neutralizing the resulting ammonium salt with a hindered base (e.g., diisopropylethylamine, DIEA).

-

Coupling: Activating the next Boc-protected amino acid and coupling it to the free N-terminus of the resin-bound peptide.

-

Wash: Washing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[2]

Conclusion

The tert-butoxycarbonyl protecting group has fundamentally shaped the landscape of organic synthesis for over six decades. Its predictable reactivity, stability to a wide range of reagents, and, most importantly, its clean, acid-labile deprotection have made it an invaluable tool. From its critical role in the automation of peptide synthesis to its routine use in the creation of complex pharmaceuticals, the Boc group remains a first-choice protective measure for amines. The principles and protocols outlined in this guide highlight its robustness and versatility, cementing its status as a truly essential component in the synthetic chemist's toolbox.

References

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Di-tert-butyl dicarbonate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The choice of Nα-amino protecting group strategy is critical to the success of SPPS. Di-tert-butyl dicarbonate (Boc-anhydride) is used to introduce the tert-butyloxycarbonyl (Boc) protecting group, a widely utilized strategy in SPPS. This document provides detailed application notes, experimental protocols, and comparative data for the use of Boc-anhydride in SPPS, with a focus on providing practical guidance for researchers and professionals in the field.

The Boc/Benzyl (Boc/Bzl) strategy, one of the original and most established methods in SPPS, employs the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for semi-permanent side-chain protection.[1] While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc strategy remains indispensable for the synthesis of 'difficult' or hydrophobic peptides and for specific applications such as the synthesis of peptide thioesters.[2][3]

Comparison of Boc and Fmoc SPPS Strategies

The selection between Boc and Fmoc chemistry depends on the specific peptide sequence, desired post-synthesis modifications, and available laboratory equipment. The following tables provide a comparative overview of the two strategies.

General Characteristics

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [1][4] |

| Nα-Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine in DMF) | [3][4] |

| Side-Chain Protection | Benzyl-based groups (acid-labile) | tert-Butyl-based groups (acid-labile) | [] |

| Final Cleavage Reagent | Strong Acid (e.g., Hydrogen Fluoride - HF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | [2][3] |

| Orthogonality | Not fully orthogonal | Fully orthogonal | [] |

| Automation Compatibility | Good | Excellent | [2] |

Quantitative Comparison: Yields and Side Reactions

Direct quantitative comparison of yields and side reactions is highly sequence-dependent. However, general trends can be summarized.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Typical Crude Purity | Generally high, but can be lower for complex peptides | Often higher due to milder conditions | [3] |

| Overall Yield | Can be lower for long or complex peptides | Generally higher, especially for longer peptides | [2] |

| Diketopiperazine Formation | Less prone to occur | More prevalent, especially with Pro or Gly at the C-terminus | [7][8] |

| Racemization | Generally low | Can be a concern, especially with sensitive amino acids | [9] |

| Aggregation | Can be an issue, especially for hydrophobic sequences | Can be a significant issue, leading to incomplete reactions | [3] |

Experimental Protocols

The following are detailed protocols for manual Boc-SPPS.

Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes.

-

Drain the DCM.

-

Wash the resin with the synthesis solvent (e.g., N,N-dimethylformamide - DMF) three times.

Boc-SPPS Cycle

This cycle is repeated for each amino acid to be coupled.

-

Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin with DCM (3 times).

-

Wash with isopropanol (IPA) (2 times).

-

Wash with DCM (3 times).

-

-

Neutralization (Standard Protocol):

-

Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Agitate for 2-5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3 times).

-

-

Neutralization (In Situ Protocol for Improved Efficiency):

-

The neutralization step is performed simultaneously with the coupling step by adding DIEA to the coupling mixture. This can be particularly useful for difficult sequences.

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or DCM.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (if not using in situ neutralization).

-

Agitate for 1-2 hours, or until a negative ninhydrin test is observed.

-

-

Washing:

-

Wash the resin with DMF (3 times).

-

Wash with DCM (3 times).

-

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

-

Prepare a capping solution (e.g., acetic anhydride/DIEA/DCM).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain and wash the resin with DCM (3 times).

Cleavage and Deprotection (HF Cleavage)

Caution: Hydrogen Fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide with cold diethyl ether to remove scavengers.

-

Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

Visualizations

Boc-SPPS Experimental Workflow

Caption: A schematic overview of the Boc-SPPS workflow.

Bradykinin Signaling Pathway

Bradykinin, a peptide often synthesized using Boc-SPPS, exerts its physiological effects through G-protein coupled receptors, primarily the B2 receptor.

Caption: Simplified signaling pathway of Bradykinin via the B2 receptor.

References

- 1. csbio.com [csbio.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 7. chempep.com [chempep.com]

- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The use of di-tert-butyl dicarbonate ((Boc)₂O) in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) provides a highly efficient and rapid method for the N-Boc protection of a wide array of primary and secondary amines.[3][4] DMAP acts as a potent nucleophilic catalyst, significantly accelerating the rate of acylation.[5][6]

This document provides detailed application notes, experimental protocols, and quantitative data for the N-Boc protection of amines using (Boc)₂O and a catalytic amount of DMAP.

Reaction Conditions and Optimization

The efficiency of the N-Boc protection reaction catalyzed by DMAP is influenced by several factors, including the choice of solvent, the stoichiometry of reagents, temperature, and the nature of the amine substrate.

Summary of Reaction Parameters

| Parameter | Typical Conditions | Notes |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | DCM and THF are the most commonly used solvents.[7] The choice of solvent can influence reaction rate and solubility of the amine substrate. |

| (Boc)₂O Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of (Boc)₂O is often used to ensure complete conversion of the amine. |

| DMAP Stoichiometry | 0.05 - 0.2 equivalents (catalytic) | Catalytic amounts are generally sufficient. Higher loadings may be required for less reactive amines. |

| Base (Optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Often included to neutralize the in situ generated acidic byproducts, especially when protecting amine salts or for sensitive substrates.[7] |

| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[7] For less reactive amines, gentle heating may be necessary. |